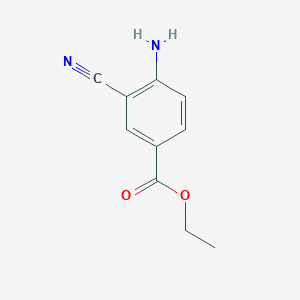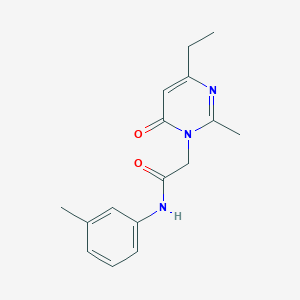
1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a propanoyl chain, an indoline core, and an ethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:
Formation of 3-cyclopentylpropanoyl chloride: This intermediate can be synthesized by reacting cyclopentylpropanoic acid with thionyl chloride or oxalyl chloride.
Acylation of indoline: The 3-cyclopentylpropanoyl chloride is then reacted with indoline in the presence of a base such as triethylamine to form the acylated indoline derivative.
N-ethylation: The final step involves the N-ethylation of the acylated indoline derivative using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: N-alkylated derivatives.
科学研究应用
1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biochemical assays to study its interactions with various biological targets, providing insights into its mechanism of action.
Industrial Applications: Potential use in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
3-Cyclopentylpropanoyl chloride: An intermediate used in the synthesis of various cyclopentyl derivatives.
3-Cyclopentyl-1-propanol: A related compound with similar structural features but different functional groups.
Cyclopentanepropanoic acid: Another structurally related compound used in organic synthesis.
Uniqueness: 1-(3-Cyclopentylpropanoyl)-N-ethylindoline-2-carboxamide is unique due to its indoline core, which imparts specific chemical and biological properties.
属性
IUPAC Name |
1-(3-cyclopentylpropanoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-4-8-14/h5-6,9-10,14,17H,2-4,7-8,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNKZCRYLOPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)
![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)
![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2431714.png)
![5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431715.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2431723.png)




